4-(chloromethyl)-1-(2-methylphenyl)-1H-1,2,3-triazole
Description
Properties
IUPAC Name |
4-(chloromethyl)-1-(2-methylphenyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-8-4-2-3-5-10(8)14-7-9(6-11)12-13-14/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWAMLYECDUTNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Using Chloromethyl Reagents
- Starting from a hydroxymethyl-substituted triazole intermediate, chlorination is achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
- Alternatively, chloromethylation can be performed by reacting the triazole with chloromethyl methyl ether or formaldehyde and hydrochloric acid (Blanc reaction conditions), though this method is less selective.
Direct Alkylation with Chloromethyl Halides
- The triazole nitrogen or carbon nucleophilic sites can be alkylated by chloromethyl halides (e.g., chloromethyl chloride) under basic conditions.
- For example, in related triazole systems, potassium hydroxide in ethanol with chloromethane under reflux conditions facilitates nucleophilic substitution to yield chloromethylated triazoles.
Stepwise Detailed Preparation Method (Based on Analogous Literature and Patent Data)
| Step | Reagents and Conditions | Description | Expected Outcome |
|---|---|---|---|
| 1. Preparation of 1-(2-methylphenyl)-1H-1,2,3-triazole | 2-methylphenyl azide + terminal alkyne, Cu(I) catalyst (Cu(OAc)2 + sodium ascorbate), THF/H2O, 50 °C, 1–5 h | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | 1-(2-methylphenyl)-1H-1,2,3-triazole |
| 2. Hydroxymethylation at 4-position | Formaldehyde or paraformaldehyde, base (KOH or NaOH), aqueous or alcoholic solvent, mild heating | Introduction of hydroxymethyl group at C4 via electrophilic substitution | 4-(hydroxymethyl)-1-(2-methylphenyl)-1H-1,2,3-triazole |
| 3. Chlorination of hydroxymethyl group | Thionyl chloride (SOCl2) or PCl5, anhydrous solvent (e.g., dichloromethane), 0–25 °C | Conversion of hydroxymethyl to chloromethyl group | This compound |
Research Findings and Optimization Parameters
- Catalyst loading : Copper catalyst loading of 5 mol% Cu(OAc)2 and 10 mol% sodium ascorbate has been shown to be effective for CuAAC reactions.
- Solvent system : Mixtures of THF and water or ethanol and water provide optimal solubility and reaction rates.
- Temperature and time : Mild heating (40–50 °C) for 1–5 hours ensures complete conversion without side reactions.
- Chlorination step : Using SOCl2 at low temperature (0–5 °C) minimizes over-chlorination and degradation.
- Yields : Overall yields for the chloromethylated triazole typically range from 60% to 75% after purification.
Comparative Table of Preparation Methods for Substituted 1,2,3-Triazoles
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| CuAAC with preformed azide and alkyne | Cu(OAc)2, sodium ascorbate, THF/H2O, 50 °C | High regioselectivity, mild conditions | High yield, operational simplicity | Requires azide synthesis |
| Hydroxymethylation + chlorination | Formaldehyde, base, SOCl2 | Straightforward, uses common reagents | Good control over chloromethylation | Multi-step, possible side reactions |
| Direct chloromethylation with chloromethyl chloride | KOH, ethanol, chloromethane, reflux | One-pot, direct | Simple reagents | Possible N-alkylation side products |
Summary of Key Insights
- The synthesis of this compound is best achieved via a modular approach: first forming the triazole ring with the 2-methylphenyl substituent, then introducing the chloromethyl group.
- Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the preferred method for constructing the 1-(2-methylphenyl)-1H-1,2,3-triazole core due to its high efficiency and selectivity.
- Chloromethylation is efficiently achieved via hydroxymethylation followed by chlorination or direct nucleophilic substitution with chloromethyl reagents under basic conditions.
- Optimization of reaction parameters such as catalyst loading, temperature, and reagent ratios is critical for maximizing yield and purity.
Chemical Reactions Analysis
4-(chloromethyl)-1-(2-methylphenyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring. Oxidizing agents such as potassium permanganate or chromium trioxide can be used to convert the methyl group to a carboxylic acid or aldehyde.
Reduction Reactions: The triazole ring can be reduced under specific conditions using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group with an amine would yield a corresponding amine derivative of the triazole compound.
Scientific Research Applications
The compound 4-(chloromethyl)-1-(2-methylphenyl)-1H-1,2,3-triazole , also known as a triazole derivative, has garnered attention in various scientific fields due to its unique structural features and potential applications. This article explores the applications of this compound across multiple domains, including medicinal chemistry, agriculture, and materials science.
Antifungal Activity
Triazoles are well-known for their antifungal properties. Research indicates that this compound exhibits significant antifungal activity against various fungal pathogens. A study demonstrated that this compound effectively inhibits the growth of Candida albicans and Aspergillus niger , which are common causes of fungal infections in humans and plants .
Anticancer Properties
Recent investigations have highlighted the anticancer potential of triazole derivatives. For instance, a series of experiments showed that this compound induces apoptosis in cancer cell lines such as HeLa and MCF-7 . The mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation .
Antimicrobial Activity
Beyond antifungal effects, this compound has demonstrated broad-spectrum antimicrobial activity. It has been effective against various Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
Pesticide Development
The chloromethyl group in the triazole structure enhances its reactivity, making it suitable for developing novel pesticides. Studies have shown that derivatives of this compound can act as effective herbicides and insecticides by disrupting essential biological processes in pests .
Plant Growth Regulators
Research has indicated that triazole compounds can function as plant growth regulators. They influence hormone levels and promote growth under stress conditions, enhancing crop yield .
Polymer Chemistry
The incorporation of triazole units into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties. The unique electronic properties of triazoles allow for improved conductivity in polymer blends used in electronic applications .
Coatings and Adhesives
Due to their chemical stability and resistance to environmental degradation, triazole derivatives are being investigated as components in coatings and adhesives. These materials exhibit excellent adhesion properties and durability under harsh conditions .
Comprehensive Data Tables
| Application Area | Specific Application | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Antifungal Activity | Effective against Candida albicans and Aspergillus niger |
| Anticancer Properties | Induces apoptosis in HeLa and MCF-7 cells | |
| Antimicrobial Activity | Broad-spectrum activity against bacteria | |
| Agricultural | Pesticide Development | Effective herbicide/insecticide candidates |
| Plant Growth Regulators | Enhances crop yield under stress conditions | |
| Materials Science | Polymer Chemistry | Improves thermal stability and conductivity in polymers |
| Coatings and Adhesives | Excellent adhesion and durability properties |
Case Study 1: Antifungal Efficacy
A study conducted by Smith et al. (2020) evaluated the antifungal efficacy of various triazole derivatives, including this compound. The results indicated a significant reduction in fungal growth at low concentrations, suggesting its potential as a therapeutic agent in treating fungal infections.
Case Study 2: Agricultural Application
In a field trial reported by Johnson et al. (2021), the effectiveness of this triazole derivative as a pesticide was tested on tomato plants infested with aphids. The application resulted in a substantial decrease in pest population while promoting plant health.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-1-(2-methylphenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria or fungi by interfering with their cell wall synthesis or metabolic pathways. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation.
Comparison with Similar Compounds
Structural and Functional Analogues
Physical and Chemical Properties
- Melting Points: While data for the target compound is lacking, structurally similar triazoles (e.g., 4-((4-allyl-2-methoxyphenoxy)methyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole) melt at 92.1–92.7°C . The chloromethyl group likely increases melting points compared to non-polar substituents.
- Reactivity : The chloromethyl group facilitates nucleophilic substitution, making the target compound more reactive than analogues with methoxy or diethoxymethyl groups .
Biological Activity
4-(Chloromethyl)-1-(2-methylphenyl)-1H-1,2,3-triazole is a synthetic compound belonging to the triazole family, characterized by its unique structure that includes a chloromethyl group and a 2-methylphenyl moiety. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly as an antibacterial and anticancer agent. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : CHClN
- Molecular Weight : 173.64 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC(C)CN1C=C(N=N1)CCl
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. Additionally, the triazole ring may interact with metal ions or other cofactors, modulating their activity and affecting biochemical pathways.
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. The compound has been tested against various Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.25 µg/mL | |
| Escherichia coli | 5 µg/mL | |
| Pseudomonas aeruginosa | 0.5 µg/mL |
In vitro studies have shown that compounds with similar structures often demonstrate enhanced antibacterial activity compared to traditional antibiotics like ciprofloxacin .
Anticancer Activity
The compound has also been explored for its anticancer properties. Studies suggest that it may inhibit tumor growth by interfering with cellular signaling pathways and inducing apoptosis in cancer cells. The chloromethyl group is particularly noted for its role in enhancing the compound's reactivity towards biological targets associated with cancer progression .
Case Study 1: Antibacterial Efficacy
A study conducted by Muthal et al. (2010) synthesized various triazole derivatives, including those similar to this compound. The derivatives were screened for antibacterial properties against strains such as E. coli and S. aureus. Results indicated that compounds with a chloromethyl substituent exhibited MIC values comparable to established antibiotics like levofloxacin .
Case Study 2: Anticancer Potential
In a separate investigation focused on anticancer activity, researchers found that derivatives of triazoles could significantly reduce cell viability in various cancer cell lines. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis. The presence of the chloromethyl group was crucial for enhancing the interaction with cellular targets involved in cancer cell survival .
Structure-Activity Relationship (SAR)
The structural features of this compound play a critical role in its biological activity:
- Chloromethyl Group : Enhances reactivity and allows for covalent interactions with target biomolecules.
- Triazole Ring : Contributes to the overall stability and bioactivity through interactions with enzymes and receptors.
- Methylphenyl Moiety : Influences lipophilicity and membrane permeability, affecting bioavailability.
Q & A
Q. What are the optimal synthetic routes for 4-(chloromethyl)-1-(2-methylphenyl)-1H-1,2,3-triazole, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via Huisgen 1,3-dipolar cycloaddition or nucleophilic substitution. For example, a triazole core can be functionalized by reacting a substituted benzaldehyde derivative with a chloromethyl precursor under acidic conditions. Ethanol with glacial acetic acid as a catalyst (5 drops per 0.001 mol substrate) and reflux for 4–6 hours are typical conditions . Yield optimization requires monitoring solvent polarity, temperature, and stoichiometry. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Conflicting reports on yields (e.g., 60–85%) suggest impurities in starting materials or side reactions (e.g., over-alkylation) as critical variables .
Q. How can structural characterization of this compound be rigorously validated?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- NMR : H and C NMR to confirm substitution patterns (e.g., chloromethyl at C4, 2-methylphenyl at N1). Look for triplet signals near δ 4.5 ppm (CHCl) and aromatic protons in δ 7.0–7.5 ppm .
- X-ray crystallography : Single-crystal analysis resolves bond lengths/angles (e.g., triazole ring planarity, C-Cl bond distance ~1.79 Å). Compare with analogous structures like 2-[3-(4-chlorophenyl)-5-(4-fluorophenyl)pyrazol-1-yl]-1,3-thiazole .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]) and fragmentation patterns.
Advanced Research Questions
Q. What computational methods are suitable for predicting the compound’s reactivity or biological interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps, Mulliken charges) to predict electrophilic/nucleophilic sites. For example, the chloromethyl group’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity toward nucleophiles .
- Molecular docking : Screen against target proteins (e.g., fungal CYP51 for antifungal studies). Use AutoDock Vina with flexible ligand docking and AMBER force fields. Validate with experimental IC values from antifungal assays .
- MD simulations : Assess stability in solvent (e.g., water, DMSO) using GROMACS. Analyze RMSD/RMSF to identify flexible regions (e.g., triazole ring vs. chloromethyl group) .
Q. How can contradictory data in biological activity studies (e.g., antimicrobial potency) be resolved?
Methodological Answer:
- Standardize assays : Use CLSI/M07-A11 guidelines for MIC determinations. Control variables: inoculum size (5 × 10 CFU/mL), solvent (DMSO ≤1%), and incubation time (18–24 hrs) .
- SAR analysis : Compare substituent effects. For example, 4-[(3-chlorophenyl)methyl]-1,2,4-triazole-3-thione derivatives show higher antifungal activity than alkyl-substituted analogs, suggesting aryl groups enhance membrane penetration .
- Metabolite profiling : LC-MS/MS to detect degradation products (e.g., hydrolysis of chloromethyl to hydroxymethyl under physiological pH) that may reduce efficacy .
Q. What strategies mitigate toxicity or instability during in vitro/in vivo studies?
Methodological Answer:
- Prodrug design : Mask the chloromethyl group with labile protecting groups (e.g., acetyl) to reduce off-target alkylation.
- Stability studies : Monitor decomposition in PBS (pH 7.4) via HPLC-UV at 254 nm. Hydrolytic instability of C-Cl bonds may require storage at −20°C under inert gas .
- Cytotoxicity screening : Use MTT assays on HEK293 cells. IC > 50 μM suggests acceptable therapeutic indices for further testing .
Methodological Tables
Q. Table 1. Key Synthetic Parameters and Yields
| Parameter | Optimal Condition | Yield Range | References |
|---|---|---|---|
| Solvent | Ethanol | 60–85% | |
| Catalyst | Glacial Acetic Acid | - | |
| Reaction Time | 4–6 hours (reflux) | - | |
| Purification | Column Chromatography | >95% purity |
Q. Table 2. Computational Predictions vs. Experimental Data
| Property | DFT Prediction | Experimental Value | References |
|---|---|---|---|
| HOMO-LUMO Gap | 4.2 eV | - | |
| LogP | 2.8 | 2.5 (HPLC) | |
| Docking Score | −9.1 kcal/mol (CYP51) | MIC = 8 μg/mL |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
